1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea
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Overview
Description
1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea typically involves the reaction of furan-2-ylmethylamine with 2-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The furan ring and benzoyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer, antimicrobial, or antiviral agents.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Additionally, the furan and benzoyl groups can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Furan-2-ylmethyl-3-(2-chlorobenzoyl)-thiourea
- 1-Furan-2-ylmethyl-3-(2-methoxybenzoyl)-thiourea
- 1-Furan-2-ylmethyl-3-(2-nitrobenzoyl)-thiourea
Uniqueness
1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical properties and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and overall reactivity, distinguishing it from other similar thiourea derivatives.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)13(17)16-14(19)15-9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTJSQVQVIRUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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